molecular formula C6H15N B1584885 N-Methylisoamylamine CAS No. 4104-44-3

N-Methylisoamylamine

Cat. No. B1584885
CAS RN: 4104-44-3
M. Wt: 101.19 g/mol
InChI Key: QSOCODZVGPDGDA-UHFFFAOYSA-N
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Description

N-Methylisoamylamine is a molecule that has been found to bind to opioid receptors in the brain, leading to pain relief. It also binds to monoamine oxidase (MAO) and prevents it from breaking down neurotransmitters such as dopamine and serotonin .


Molecular Structure Analysis

N-Methylisoamylamine has a molecular formula of C6H15N and a molecular weight of 101.19 g/mol . The SMILES string for this compound is CNCCC©C .


Physical And Chemical Properties Analysis

N-Methylisoamylamine has a boiling point of 111 °C and a density of 0.783 g/cm3 . It is a highly flammable liquid .

Scientific Research Applications

Application 1: Production of N-Methylated Amino Acids

  • Specific Scientific Field : Biochemistry and Biotechnology .
  • Summary of the Application : N-Methylisoamylamine is used in the production of N-methylated amino acids. These amino acids have been shown to improve the pharmacokinetic properties of peptide drugs due to conformational changes, improved proteolytic stability, and/or higher lipophilicity .
  • Methods of Application or Experimental Procedures : A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine was developed. This process was carried out using a whole-cell biocatalyst derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-l-amino acid dehydrogenase gene from Pseudomonas putida .
  • Results or Outcomes : As a proof-of-concept, N-methyl-l-alanine titers of 31.7 g L−1 with a yield of 0.71 g per g glucose were achieved in fed-batch cultivation .

Application 2: Polymeric Coatings for DNA and Protein Microarray Applications

  • Specific Scientific Field : Biochemistry and Biotechnology .
  • Summary of the Application : N-Methylisoamylamine is used in the production of N,N-Dimethylacrylamide-based polymeric coatings. These coatings are used for probe immobilization in DNA and protein microarray applications .
  • Methods of Application or Experimental Procedures : The concentration of a polymeric coating’s functional groups is optimized to establish the optimal formulation for specific microarray applications. The performance of a microarray depends on the way probes are tethered to the surface since it influences the way they interact with the complementary target .
  • Results or Outcomes : The N,N-Dimethylacrylamide-based polymeric coating introduced by the research group has proven to offer great flexibility for the customization of surface properties .

Application 3: Synthesis of N-methyl-2-aminoindane

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : N-Methylisoamylamine can be used in the synthesis of N-methyl-2-aminoindane, a synthetic aminoindane .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the available literature .
  • Results or Outcomes : The outcomes of this application are not detailed in the available literature .

Application 4: Transamidation of Unactivated Amides

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : N-Methylisoamylamine is used in the transamidation of unactivated amides. Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products .
  • Methods of Application or Experimental Procedures : The transamidation of N,N-dimethyl amides with various primary amines was accomplished using sodium-tert-butoxide (NaO t Bu). They studied various bases during reaction optimisation and found that NaO t Bu provided the highest yield of transamide product under an inert atmosphere .
  • Results or Outcomes : The outcomes of this application are not detailed in the available literature .

Application 5: Fabrication of Functionalized Silica Nanoparticles

  • Specific Scientific Field : Nanotechnology .
  • Summary of the Application : N-Methylisoamylamine is used in the fabrication of functionalized silica nanoparticles (SiO 2 NPs). These nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the available literature .
  • Results or Outcomes : The outcomes of this application are not detailed in the available literature .

Safety And Hazards

N-Methylisoamylamine is highly flammable and toxic if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2)4-5-7-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCODZVGPDGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334534
Record name N-Methylisoamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylisoamylamine

CAS RN

4104-44-3
Record name N,3-Dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylisoamylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4104-44-3
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Synthesis routes and methods

Procedure details

Method for the preparation of compound 14[2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide]: (4-chlorophenyl)hydrazine is alkylated with ethyl 2-bromoacetate to give the substituted phenylhydrazine ethyl 2-(1-(4-chlorophenyl)hydrazinyl)acetate (III). The reaction of III with 4,4-dimethoxy-N-methylbutan-1-amine gives the indole derivative ethyl 2-(5-chloro-3-(2-(methylamino)ethyl)-1H-indol-1-yl)acetate (V). Effecting the indole to standard Pictet Spingler conditions with formaldehyde gives the β-carboline intermediate (VI) ethyl 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetate. Following treatment of VI with base the acid (VIII) 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)acetic acid is obtained. The treatment of this acid under standard peptide coupling conditions with N,3-dimethylbutan-1-amine gives compound 15 2-(6-chloro-2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9(2H)-yl)-N-isopentyl-N-methylacetamide. After the successful synthesis of the compound, purification can be achieved using standard normal phase or reverse phase methods.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Irvine, MJ Saxby - Phytochemistry, 1969 - Elsevier
Ground Latakia tobacco leaf was steam distilled from a strongly alkaline solution into hydrochloric acid. The free amines were converted to their corresponding trifluoracetamides on an …
Number of citations: 40 www.sciencedirect.com

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